N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N,4-bis(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDDHXLFCQZQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of bromophenyl groups and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Antitubercular Activity
One of the primary applications of this compound lies in its antitubercular properties . Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant activity against Mycobacterium tuberculosis. In a study assessing the structure-activity relationship of carboxamide derivatives, several compounds were tested for their antitubercular efficacy using the microplate AlamarBlue assay. The results indicated that certain derivatives exhibited potent activity at concentrations as low as 50 µg/mL, suggesting that modifications to the tetrahydropyrimidine structure can enhance biological activity against tuberculosis .
Cancer Therapeutics
The compound has also been investigated for its anticancer potential . Recent studies have highlighted that certain tetrahydropyrimidine derivatives demonstrate selective catalytic inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. In vitro tests showed that these compounds could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity in normal cells. This selectivity positions them as promising candidates for further development into cancer therapeutics .
Synthesis and Structural Modifications
The synthesis of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves various chemical reactions that can be optimized for yield and purity. The structural modifications of this compound can lead to enhanced biological activity. For instance, variations in the substituents on the phenyl rings or alterations in the carboxamide moiety can significantly impact the pharmacological profile of the resulting compounds .
Mechanistic Insights
Understanding the mechanism of action is crucial for developing effective therapies. Studies suggest that the antitubercular and anticancer activities may be linked to the inhibition of specific enzymes involved in cellular processes. For example, topoisomerase inhibitors disrupt DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Similarly, compounds targeting M. tuberculosis may interfere with bacterial replication mechanisms .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
Mechanism of Action
The mechanism of action of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but generally, the compound’s structure allows it to fit into binding sites and exert its effects through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among DHPM Derivatives
Key Observations:
Role of Halogen Substituents :
- Bromine (target compound) vs. fluorine (Analog 4) or chlorine (Analog 1): Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability and target binding compared to lighter halogens .
- In Analog 1, the 3-chlorophenyl group contributes to anti-leishmanial activity (IC₅₀ = 52.67 µg/mL), outperforming the standard drug Glucantim® .
Thioxo vs. Oxo Groups :
- Thioxo derivatives (Analogs 1 and 2) exhibit superior biological activity compared to oxo-containing compounds. For example, Analog 2 showed potent cytotoxicity (IC₅₀ = 9.9 µM against AGS cells) , whereas the methyl ester analog (Analog 3) with an oxo group had weaker activity (IC₅₀ = 314.3 µM) .
Carboxamide vs. Ester Moieties: The carboxamide group in the target compound and Analogs 1–2 is critical for hydrogen bonding with biological targets, unlike the methyl ester in Analog 3, which lacks hydrogen-bond donors .
Mechanistic Insights:
- Thymidine Phosphorylase Inhibition : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM carboxylate (Analog 3) showed moderate inhibition (IC₅₀ = 314.3 µM), suggesting that carboxamide derivatives (e.g., target compound) may exhibit enhanced binding via additional hydrogen-bond interactions .
- Cytotoxicity : Thioxo derivatives (e.g., Analog 2) likely disrupt microtubule assembly or DNA synthesis, leveraging sulfur’s electronegativity for covalent interactions .
Biological Activity
N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and other fields.
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the tetrahydropyrimidine ring, followed by the introduction of bromophenyl groups and the carboxamide functionality. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets through non-covalent interactions including hydrogen bonding and hydrophobic effects. This binding can modulate the activity of these proteins, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibiting Topo II can lead to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown significant antiproliferative effects in various human cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(4-Fluorophenyl)-6-Methyl... | MGC-803 | 0.65 | Topo II inhibition |
| N-(4-Bromophenyl)-6-Methyl... | HeLa | 20 | Induces apoptosis |
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising potential for development into antimicrobial agents .
Applications in Medicinal Chemistry
This compound serves as a pharmacophore in drug design due to its ability to interact with biological targets. Its unique structural features make it suitable for developing new therapeutic agents aimed at various diseases including cancer and bacterial infections .
Q & A
Q. What strategies validate the compound’s purity in complex matrices (e.g., biological assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
